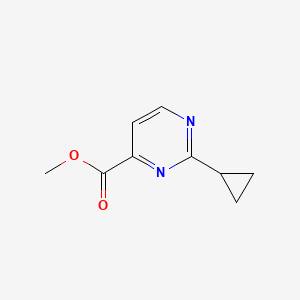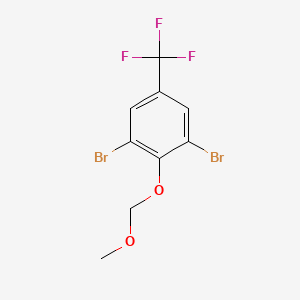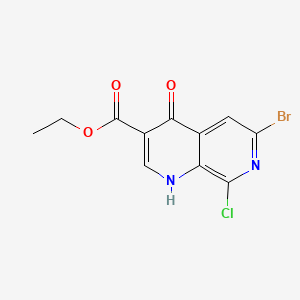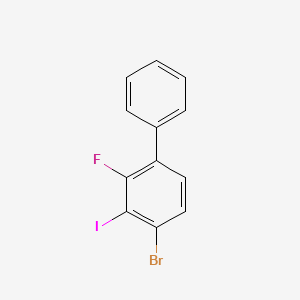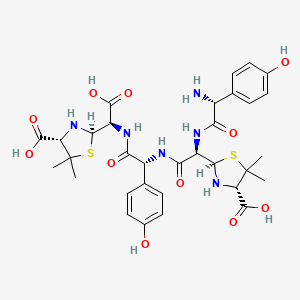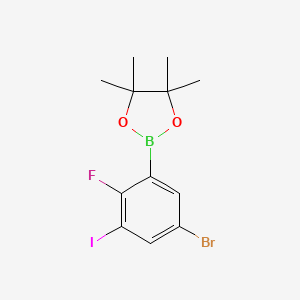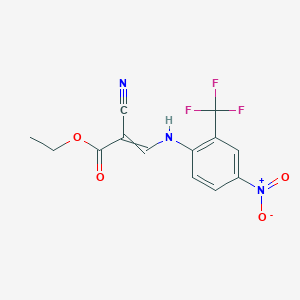
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic ester functional group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions. The presence of the bromine and ethyl substituents on the phenyl ring further enhances its reactivity and versatility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Bromo-5-ethylphenylboronic acid+Pinacol→this compound+Water
Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through crystallization or distillation, depending on the desired purity level.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Hydrolysis: Formation of boronic acids.
科学的研究の応用
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials, such as polymers and electronic components.
作用機序
The primary mechanism of action for 2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include aryl and vinyl halides, and the pathways involved are primarily catalytic cycles facilitated by palladium complexes.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3-Bromo-5-ethylphenylboronic acid
Uniqueness
2-(3-Bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromine and ethyl substituents on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane moiety provides stability and ease of handling compared to other boronic acids and esters.
特性
分子式 |
C14H20BBrO2 |
|---|---|
分子量 |
311.02 g/mol |
IUPAC名 |
2-(3-bromo-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO2/c1-6-10-7-11(9-12(16)8-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
InChIキー |
DJLGJJQWIMMGFL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



